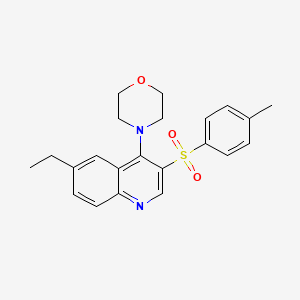

![molecular formula C17H10BrFN2O4 B2606288 5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 477856-89-6](/img/structure/B2606288.png)

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

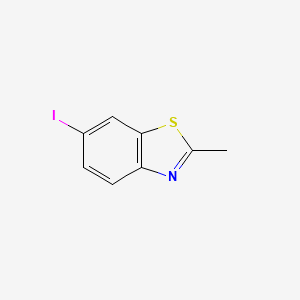

The molecular structure of this compound consists of a diazinane ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through a methylene bridge . The phenyl ring is further substituted with a bromo-fluorophenoxy group .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 405.179. The linear formula of the compound is C17H10BrFN2O4 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Schiff Base Ligands and Complexes

A study by Pogány et al. (2017) explored the synthesis and characterization of Schiff base ligands derived from various phenols and benzoyl chloride, followed by their combination with linear aliphatic triamines. This process yielded pentadentate Schiff base ligands which were utilized to synthesize new iron(III) complexes. These compounds were thoroughly characterized, including their magnetic properties, revealing high spin state behavior. This research contributes to the understanding of the synthesis and properties of Schiff base ligands and their metal complexes, offering insights into their potential applications in various fields of chemistry and materials science. Read more.

Development of Novel β-Triketone Herbicides

Lei et al. (2020) focused on designing and synthesizing 5-acylbarbituric acid derivatives as novel β-triketone herbicides. Their study demonstrated that certain compounds exhibited excellent herbicidal activity against various weeds. Specifically, the compound BBA-22 showed superior pre-emergent herbicidal activity, outperforming the commercial herbicide 2,4-D. The molecular mode of action was investigated, revealing BBA-22 as a proherbicide of phenoxyacetic acid, indicating a mechanism similar to auxin-type herbicides. This work suggests the potential of these compounds in developing new auxin herbicides. Read more.

Study of 1,3,2-Diazaphospholidine-2,4,5-triones

Research by Hutton et al. (1986) investigated the structure and reactivity of 1,3,2-diazaphospholidine-2,4,5-triones, synthesizing compounds like 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione (1b). This study provided insights into the solvolytic behavior and crystal structure of these compounds, contributing to the understanding of phosphorus-containing heterocycles. The findings have implications for the development of novel compounds with potential applications in various chemical reactions and processes. Read more.

Antipathogenic Activity of Thiourea Derivatives

A study by Limban et al. (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, essential for addressing biofilm-associated infections and resistance. Read more.

Safety and Hazards

Propiedades

IUPAC Name |

5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN2O4/c18-10-5-6-14(12(19)8-10)25-13-4-2-1-3-9(13)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSVNVVRBYLFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

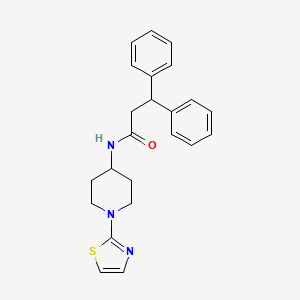

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)

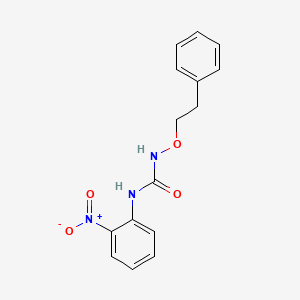

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2606224.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-phenoxypropanamide](/img/structure/B2606225.png)

![Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2606227.png)

![3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2606228.png)